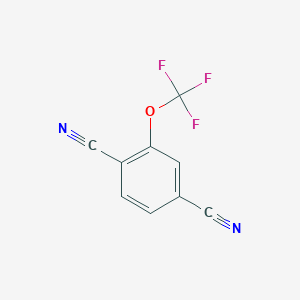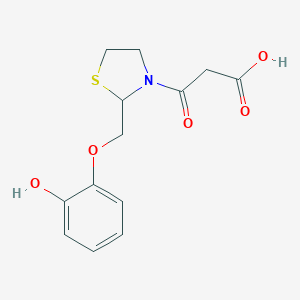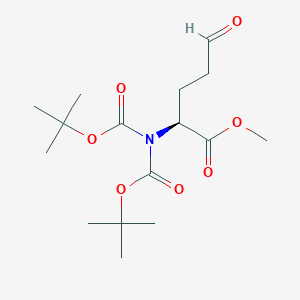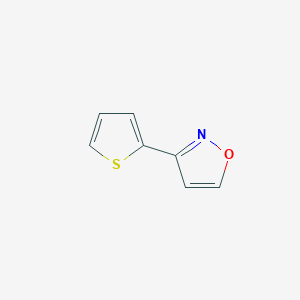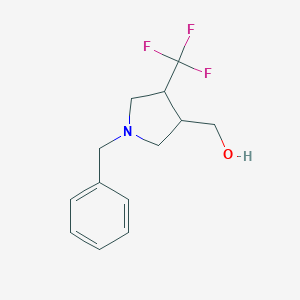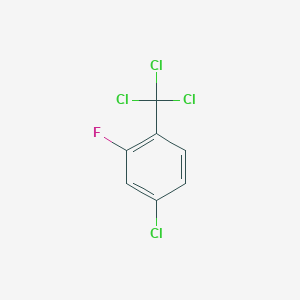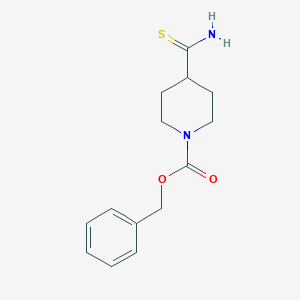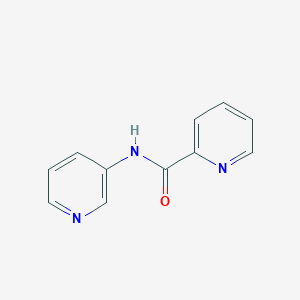
N-(Pyridin-3-yl)picolinamide
Übersicht
Beschreibung
“N-(Pyridin-3-yl)picolinamide”, also known as 3-pyridylnicotinamide (3-pna), is an organic compound. It is a kinked dipodal dipyridine that is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .
Synthesis Analysis
The synthesis of “N-(Pyridin-3-yl)picolinamide” involves a sequential reaction with benzaldehydes promoted by Pd(TFA)2. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . Another method involves the use of magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular formula of “N-(Pyridin-3-yl)picolinamide” is C10H14N2O . The average mass is 178.231 Da and the monoisotopic mass is 178.110611 Da .Chemical Reactions Analysis
The chemical reactions involving “N-(Pyridin-3-yl)picolinamide” include a cascade reaction that involves the condensation of picolinamide and two aldehyde molecules .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetracoordinated Organoboron Complexes
N-(Pyridin-3-yl)picolinamide has been used in the synthesis of picolinamide-supported tetracoordinated organoboron complexes . These complexes contain diaryl boronyl segments and have been synthesized for the first time . The optical experiments discovered these five-membered boron-containing complexes were aggregation-induced emission (AIE) active, thus affording a new class of AIE molecules .
Development of Aggregation-Induced Emission (AIE) Molecules
The picolinamide-supported tetracoordinated organoboron complexes, synthesized using N-(Pyridin-3-yl)picolinamide, were found to be AIE active . This discovery has led to the development of a new class of AIE molecules, which have potential applications in organic optoelectronic materials or other situations that demand solid-state emissions, such as organic lasers and organic light-emitting diodes (OLEDs) .
Synthesis of 4,5-Disubstituted 2-(Pyridin-2-yl)oxazoles
N-(Pyridin-3-yl)picolinamide has been used in a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This method involves a cascade reaction of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .
Development of New Synthetic Methods
The use of N-(Pyridin-3-yl)picolinamide in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles has led to the development of a new synthetic method . This method provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .
Coordination Chemistry
N-(Pyridin-3-yl)picolinamide is a pyridine-based ligand that has been extensively studied for its coordination chemistry. It has potential applications in various fields due to its ability to form complexes with various metal ions.
Biological Activities
N-(Pyridin-3-yl)picolinamide has also gained significant interest due to its potential biological activities. However, more research is needed to fully understand and utilize its biological properties.
Safety and Hazards
Zukünftige Richtungen
The future directions of “N-(Pyridin-3-yl)picolinamide” research could involve the synthesis of picolinamide-supported tetracoordinated organoboron complexes with aggregation-induced emission property . These complexes could be used in organic optoelectronic materials or other situations that demand solid-state emissions, such as organic lasers and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
Target of Action
N-(Pyridin-3-yl)picolinamide is a synthetic compound that has been studied for its potential applications in various biochemical reactions . .
Mode of Action
It has been reported that it can participate in a cascade reaction involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This reaction results in the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .
Biochemical Pathways
The compound’s ability to participate in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles suggests that it may influence pathways involving these oxazole derivatives .
Result of Action
The primary result of N-(Pyridin-3-yl)picolinamide’s action is the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These compounds have potential applications in various fields, including pharmaceuticals and fine chemicals .
Action Environment
The action of N-(Pyridin-3-yl)picolinamide can be influenced by various environmental factors. For instance, the cascade reaction it participates in is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction is carried out in n-octane, suggesting that the solvent environment plays a crucial role in the compound’s action .
Eigenschaften
IUPAC Name |
N-pyridin-3-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNIEYQHEQHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
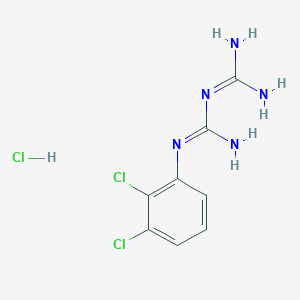
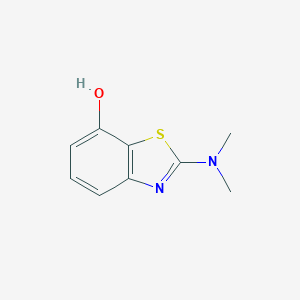
![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)
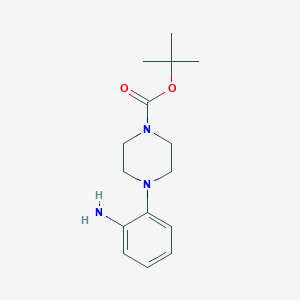
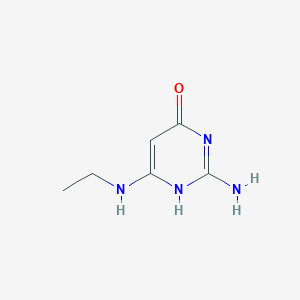
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)
